molecular formula C18H22N4O2 B2451925 N-(cyclopropylmethyl)-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide CAS No. 1206998-15-3

N-(cyclopropylmethyl)-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B2451925
CAS No.: 1206998-15-3
M. Wt: 326.4
InChI Key: FDMRSBYIWVMIME-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide is a notable compound in both chemistry and pharmaceuticals. Recognized for its complex structure, this compound showcases unique functional groups that contribute to its versatile reactivity and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically starts with the quinoxaline ring formation. A common method involves the condensation of o-phenylenediamine with a dicarbonyl compound under acidic conditions to form the quinoxaline core. Subsequent steps include the formation of the piperidine ring via cyclization and introduction of the cyclopropylmethyl group through alkylation reactions.

Industrial Production Methods: : Industrial production often involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include using high-efficiency catalysts and solvent systems that facilitate the sequential reactions without intermediate purification steps.

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions, typically with reagents like KMnO₄ or H₂O₂, converting specific functional groups into more oxidized states.

  • Reduction: : Reduction reactions involve agents like LiAlH₄ or NaBH₄, targeting specific functional groups to yield the corresponding reduced forms.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, given the compound’s multiple reactive sites.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reduction: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: : Halides, Lewis acids, bases

Major Products Formed: : The products of these reactions vary based on the specific reagents and conditions employed, but typically include derivatives with modified oxidation states or substituted functional groups.

Scientific Research Applications

Chemistry: : In chemistry, N-(cyclopropylmethyl)-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide serves as a building block for more complex molecules, utilized in synthesis protocols aiming to develop novel compounds with specific properties.

Biology and Medicine: : The compound is explored for its biological activity, potentially impacting various biochemical pathways. Research indicates its utility in drug development, targeting specific receptors or enzymes crucial in disease processes.

Industry: : In industrial applications, this compound can be used in the production of specialty chemicals, intermediates for pharmaceuticals, and possibly in material science for developing novel polymers or materials with desired properties.

Mechanism of Action

The mechanism of action for N-(cyclopropylmethyl)-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as specific enzymes or receptors. The compound’s unique structure allows it to fit into active sites, either inhibiting or modulating their activity, thereby affecting the biochemical pathways and physiological outcomes.

Comparison with Similar Compounds

Comparing with compounds such as quinoxaline derivatives or piperidine analogs, N-(cyclopropylmethyl)-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide stands out due to its combination of functional groups, which enhance its reactivity and potential biological activity.

Similar Compounds

  • Quinoxaline derivatives

  • Piperidine analogs

  • Cyclopropylmethyl-substituted compounds

Properties

IUPAC Name

N-(cyclopropylmethyl)-1-(3-oxo-4H-quinoxalin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-17(19-11-12-5-6-12)13-7-9-22(10-8-13)16-18(24)21-15-4-2-1-3-14(15)20-16/h1-4,12-13H,5-11H2,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMRSBYIWVMIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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